4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6/c1-32-20-6-4-19(13-22(20)33-2)29-15-18(12-24(29)30)26-25(31)28-9-7-27(8-10-28)14-17-3-5-21-23(11-17)35-16-34-21/h3-6,11,13,18H,7-10,12,14-16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLUXRIOTNPIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the dimethoxyphenyl group, and the piperazine ring. Common synthetic routes may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
Synthesis of the dimethoxyphenyl group: This involves the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with diethylene glycol under high temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Structure and Composition
The molecular formula for this compound is , with a molecular weight of approximately 430.52 g/mol. The structure features a piperazine ring, a pyrrolidine moiety, and a benzo[d][1,3]dioxole unit, which contribute to its biological activity and potential therapeutic effects.
Medicinal Chemistry
- Anticancer Activity :
- Analgesic and Anti-inflammatory Properties :
- Antidiabetic Potential :
Pharmacology
- Neuropharmacological Effects :
- Antimicrobial Activity :
Materials Science
- Polymeric Applications :
- Sensor Development :
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer effects of various piperazine derivatives, including those structurally related to 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values comparable to standard chemotherapeutics .
Case Study 2: Analgesic Activity Assessment
In a comparative study on analgesic efficacy, derivatives containing the benzo[d][1,3]dioxole moiety were tested against a control group receiving diclofenac. The compounds demonstrated a notable reduction in pain response in animal models, suggesting their potential as effective analgesics .
Mechanism of Action
The mechanism of action of 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₆H₃₀N₄O₆.
Key Observations:
Core Modifications: The target compound and 866137-49-7 share a piperazine-carboxamide backbone but differ in substituents. The 3,4-dimethoxyphenyl-pyrrolidinone group in the target compound contrasts with the chlorotrifluoromethylpyridine-benzoxazinone in 866137-49-7, suggesting divergent target affinities (e.g., kinases vs. neurotransmitter receptors) . Replacement of carboxamide with carbothioamide (e.g., 701933-97-3, 327093-51-6) reduces hydrogen-bonding capacity but enhances metabolic stability due to sulfur’s lower electronegativity .
Aromatic Substituents :
- Benzo[d][1,3]dioxol-5-ylmethyl is conserved in the target compound and 327093-51-6 , which correlates with anticonvulsant activity in analogs .
- The 3,4-dimethoxyphenyl group in the target compound is unique among the analogs and may confer selectivity toward serotonin or adrenergic receptors, as methoxy groups are common in such ligands .
Bioactivity Clustering: Computational studies (e.g., Tanimoto similarity metrics) indicate that compounds with >70% structural similarity often share overlapping bioactivity profiles . 701933-97-3 and dopamine D3 antagonists (e.g., ’s compounds) cluster together in bioactivity hierarchies, highlighting the role of piperazine-furanmethyl motifs in CNS targeting .
Biological Activity
The compound 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide has gained attention in recent pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 398.46 g/mol. Its structure includes a benzodioxole moiety, which is known for various biological activities, including anticancer and anti-inflammatory properties.
Synthesis
Recent studies have focused on synthesizing derivatives of benzodioxole due to their promising biological profiles. The synthetic route typically involves the reaction of piperazine derivatives with substituted benzodioxoles, leading to compounds with enhanced biological activity.
Anticancer Activity
Research indicates that benzodioxole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown IC50 values below 5 µM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism of action often involves the inhibition of specific enzymes associated with cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
| C27 | HeLa | 2.07 ± 0.88 |
Antidiabetic Potential
The compound has also been evaluated for its antidiabetic effects. In vitro studies have shown that similar benzodioxole derivatives can inhibit α-amylase activity, which is crucial for carbohydrate metabolism. For example, one derivative displayed an IC50 value of 0.68 µM against α-amylase, indicating strong potential for diabetes management .
Table 2: α-Amylase Inhibition of Benzodioxole Derivatives
| Compound | IC50 (µM) |
|---|---|
| IIa | 0.85 |
| IIc | 0.68 |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, some derivatives demonstrated low toxicity levels (20.58 mg/L), suggesting a favorable safety profile for further development .
Case Studies
- Anticancer Efficacy : A study on a related benzodioxole derivative showed significant growth inhibition in A549 and MCF-7 cell lines, prompting further investigation into its mechanism of action.
- Diabetes Management : In vivo experiments using streptozotocin-induced diabetic mice demonstrated that certain derivatives could significantly lower blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
